

An In-depth Technical Guide to 2-epi-Abamectin: Physical and Chemical Properties

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Compound of Interest

Compound Name: 2-epi-Abamectin

Cat. No.: B15601767

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This technical guide provides a comprehensive overview of the physical and chemical properties of **2-epi-Abamectin**, a significant degradation product and stereoisomer of the widely used antiparasitic agent, Abamectin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, analytical methodologies, and presumed mechanism of action.

Core Physical and Chemical Properties

2-epi-Abamectin, also known as epi-Avermectin B1a, is formed through the base-catalyzed isomerization of Abamectin.^[1] While it shares the same molecular formula and mass as Abamectin, its stereochemical difference at the C2 position results in altered biological activity. It is notably about 100-fold less potent than Abamectin in its toxicity to the two-spotted spider mite (*Tetranychus urticae*), with a reported LC50 value of 4 ppm.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **2-epi-Abamectin**. It is important to note that experimentally determined values for some properties, such as melting and boiling points, are not readily available in peer-reviewed literature and the data presented is from supplier information, which may be based on predictions.

Property	Value	Source
Molecular Formula	C48H72O14	[1]
Molecular Weight	873.1 g/mol	[1]
CAS Number	106434-14-4	[1]
Appearance	White crystalline solid	[3]
Purity	≥95%	[1]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[1]
Boiling Point	940.9 ± 65.0 °C at 760 mmHg	[3]
Flash Point	268.1 ± 27.8 °C	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
Refractive Index	1.571	[3]
LogP	6.51	[3]

Experimental Protocols

The isolation and characterization of **2-epi-Abamectin** from a mixture containing Abamectin and other degradation products require precise analytical techniques. The following protocols are based on methodologies described in the literature for the separation and identification of avermectin isomers.[4][5][6]

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A fast and selective reversed-phase HPLC method is crucial for the separation of **2-epi-Abamectin** from Abamectin and other related compounds.[4]

- Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]
- Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and water is typically employed. For example, a mixture of acetonitrile and water (80:20 v/v) fortified with 0.1% orthophosphoric acid has been used for the separation of Abamectin.[6] Another described mobile phase is a mixture of acetonitrile, methanol, and ultrapure water (53:35:12, v/v/v).[6]
- Flow Rate: A flow rate of 1.0 mL/min is often used.[5][7]
- Detection: UV detection at 245 nm is suitable for Abamectin and its isomers.[7]
- Sample Preparation: Samples containing Abamectin and its degradation products are typically dissolved in a suitable solvent like methanol and filtered through a 0.45 µm filter before injection.[7]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation

High-resolution mass spectrometry and NMR spectroscopy are essential for the unambiguous identification of **2-epi-Abamectin**.

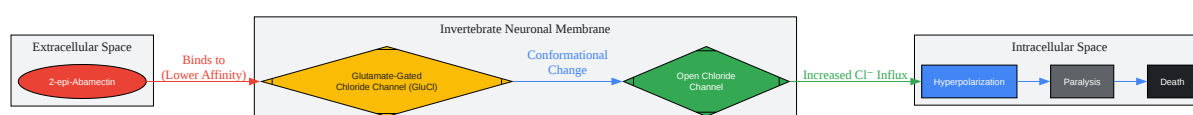
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is effective for the analysis of avermectins. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with **2-epi-Abamectin** and Abamectin presenting similar masses (e.g., m/z 873.49848 Da). MS/MS fragmentation patterns are then used to distinguish between the isomers.[4]
- Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY) experiments are used to determine the stereochemistry. The chemical shift of the proton at the C2 position is a key indicator for differentiating between Abamectin and its 2-epimer.[4]

Mechanism of Action and Signaling Pathways

Currently, there is no evidence to suggest that **2-epi-Abamectin** has a mechanism of action fundamentally different from that of Abamectin. The significantly lower potency of **2-epi-**

Abamectin indicates a reduced affinity for its biological target.

The presumed mechanism of action, therefore, mirrors that of Abamectin, which involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the organism.

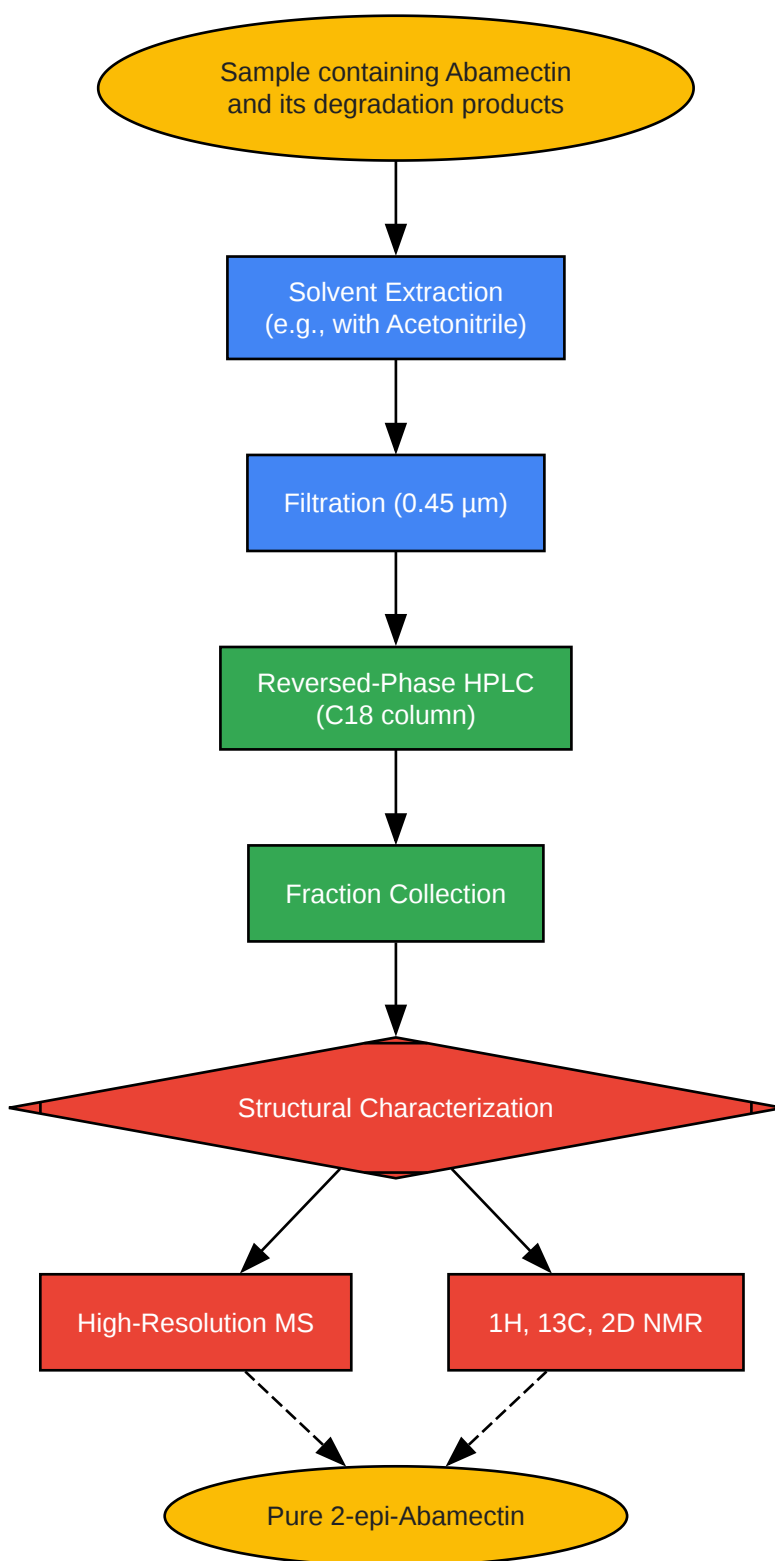


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Caption: Presumed mechanism of action for **2-epi-Abamectin**.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of **2-epi-Abamectin** from a sample matrix.



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Caption: Workflow for isolation and characterization.

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